molecular formula C13H16N2O2 B6266397 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one CAS No. 1807938-87-9

1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one

Cat. No.: B6266397
CAS No.: 1807938-87-9
M. Wt: 232.28 g/mol
InChI Key: QNRVQALPKDWRHR-UHFFFAOYSA-N
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Description

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is a piperidin-2-one derivative featuring a hydroxyiminoethyl group attached to a para-substituted phenyl ring. The hydroxyimino group (-NOH) enhances hydrogen-bonding capabilities, which may influence receptor binding and metabolic stability . Piperidin-2-one derivatives are widely explored for their roles as enzyme inhibitors, anti-inflammatory agents, and antioxidants, making this compound a candidate for therapeutic development .

Properties

CAS No.

1807938-87-9

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one

InChI

InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3

InChI Key

QNRVQALPKDWRHR-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves several steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of reactions to introduce the hydroxyimino group and form the piperidin-2-one ring . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium chlorite . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one with analogous piperidin-2-one derivatives, focusing on structural features, biological activities, and physicochemical properties:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Key References
This compound Piperidin-2-one core with 4-(hydroxyiminoethyl)phenyl substituent 246.27 (estimated) Limited direct data; inferred anti-inflammatory/antioxidant potential based on analogs
2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate Piperidin-2-one linked to cinnamate via amino group; same hydroxyiminoethylphenyl moiety 382.39 Significant anti-lipoxygenase (LOX) activity (IC₅₀ = 12.5 µM); antioxidant activity
4-(Hydroxyimino)piperidin-2-one Piperidin-2-one with hydroxyimino group directly on the ring 128.13 No explicit activity reported; serves as a synthetic intermediate
1-(4-Iodophenyl)piperidin-2-one Piperidin-2-one with 4-iodophenyl substituent 301.15 Halogenated analog; potential enzyme inhibitor (structural similarity to kinase inhibitors)
1-[4-(Hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one Piperidin-1-yl hydroxyimino group with 2-methylpropanoyl side chain 198.23 Oral bioavailability predicted via Lipinski’s rules; unconfirmed biological activity

Key Observations:

Structural Modifications and Activity: The hydroxyiminoethyl group in this compound distinguishes it from simpler analogs like 4-(hydroxyimino)piperidin-2-one. This group likely enhances solubility and target engagement compared to halogenated derivatives (e.g., 1-(4-iodophenyl)piperidin-2-one) . The cinnamate hybrid (2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate) demonstrates the impact of ester linkages on bioactivity, showing potent LOX inhibition .

Synthetic Routes: Suzuki coupling and nucleophilic substitutions are common methods for introducing aryl groups to the piperidin-2-one core (e.g., ). The hydroxyimino group is typically introduced via oxime formation using hydroxylamine .

Pharmacokinetic Predictions :

  • Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) is observed in most analogs, suggesting oral bioavailability. However, halogenated derivatives may exhibit higher LogP values, affecting permeability .

Research Findings and Implications

Anti-Inflammatory Potential: The cinnamate hybrid () shows LOX inhibition, a key pathway in inflammation. This suggests that this compound could be optimized for dual COX/LOX inhibition, reducing side effects associated with traditional NSAIDs .

Antioxidant Activity: Hydroxyimino and phenyl groups contribute to radical scavenging. The target compound’s structure aligns with antioxidants like ascorbic acid in hydrogen-donating capacity .

Structural Limitations: Halogenated analogs (e.g., 1-(4-iodophenyl)piperidin-2-one) may face metabolic instability due to dehalogenation, whereas hydroxyimino derivatives could offer improved stability .

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